3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone
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Overview
Description
3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C10H13N3O2S and a molecular weight of 239.298 g/mol This compound is known for its unique structure, which includes an ethoxy group, a hydroxy group, and a thiosemicarbazone moiety
Preparation Methods
The synthesis of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide . The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways. In biological systems, it can induce apoptosis in cancer cells by causing mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production . The compound can also bind to DNA, although its binding affinity is relatively weak compared to other DNA-binding agents .
Comparison with Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone can be compared with other similar compounds, such as:
3-Methoxy-4-hydroxybenzaldehyde thiosemicarbazone: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
3-Methoxy-4-[2-(morpholine-1-yl)ethoxy]benzaldehyde thiosemicarbazone: This compound has a morpholine-1-yl group, which can influence its solubility and interaction with biological targets.
3-Methoxy-4-[2-(piperidine-1-yl)ethoxy]benzaldehyde thiosemicarbazone: This compound has a piperidine-1-yl group, which can affect its pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
6324-85-2 |
---|---|
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-2-15-9-5-7(3-4-8(9)14)6-12-13-10(11)16/h3-6,14H,2H2,1H3,(H3,11,13,16)/b12-6+ |
InChI Key |
CFEVJBPVXXAVRL-WUXMJOGZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)O |
Origin of Product |
United States |
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